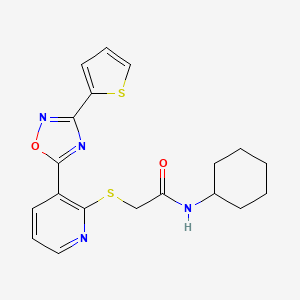

N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c24-16(21-13-6-2-1-3-7-13)12-27-19-14(8-4-10-20-19)18-22-17(23-25-18)15-9-5-11-26-15/h4-5,8-11,13H,1-3,6-7,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZGDWBTODUQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyclohexyl group, a thiophene ring, and a 1,2,4-oxadiazole moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 350.43 g/mol. The oxadiazole and thiophene components are known for their bioactivity, contributing to the overall pharmacological profile of the compound.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of oxadiazole derivatives against various cancer cell lines. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxic effects against HeLa and MCF-7 cell lines. The cytotoxicity is often evaluated using the MTT assay, where lower IC₅₀ values indicate higher potency.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-cyclohexyl derivative | HeLa | 29 |

| N-cyclohexyl derivative | MCF-7 | 73 |

These findings suggest that modifications in the structure of oxadiazole can enhance cytotoxic effects, potentially through increased lipophilicity and better interaction with biological targets .

2. Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole and thiophene rings have been extensively studied. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

| Pseudomonas aeruginosa | Weak |

The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets

The presence of the thiophene and oxadiazole moieties allows for potential interactions with various enzymes and receptors involved in cancer progression and microbial resistance. This interaction may lead to apoptosis in cancer cells or inhibition of bacterial growth.

2. Induction of Apoptosis

Studies on related compounds have shown that they can induce apoptosis through caspase activation pathways. This suggests that N-cyclohexyl derivatives may similarly trigger programmed cell death in malignant cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various oxadiazole derivatives, including those similar to N-cyclohexyl derivatives. Results indicated that certain modifications led to improved IC₅₀ values against cancer cell lines, supporting the hypothesis that structural variations significantly affect biological outcomes .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results demonstrated varying degrees of efficacy, highlighting the importance of structural components in determining antimicrobial activity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a cyclohexyl group, a thiophenyl moiety, and an oxadiazole ring. The synthesis typically involves multi-step organic reactions that include the formation of the oxadiazole and the introduction of the cyclohexyl and thiophenyl groups. The detailed synthetic route is crucial for understanding its biological activity and potential applications.

Synthetic Route Overview

- Formation of Oxadiazole Ring : The oxadiazole ring is synthesized through the reaction of appropriate thioketones with hydrazine derivatives.

- Substitution Reactions : The cyclohexyl group is introduced via nucleophilic substitution reactions using cyclohexylamine.

- Final Assembly : The final compound is obtained by coupling the oxadiazole derivative with the pyridine-thioacetamide moiety.

Antimicrobial Properties

Research has indicated that compounds similar to N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiadiazole and oxadiazole rings possess enhanced activity against various bacterial strains, particularly Gram-positive bacteria .

Anti-inflammatory Effects

N-cyclohexyl derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . Molecular docking studies suggest that these compounds can effectively bind to active sites of these enzymes, providing a basis for their therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. It has shown promising results in inhibiting cancer cell proliferation across different cell lines. For example, studies have demonstrated cytotoxic effects against human breast cancer (MCF7) and colon cancer (HCT116) cell lines . The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be integrated into polymer matrices to enhance mechanical properties and thermal stability. Research into its use as a stabilizer or additive in polymers is ongoing.

Comparison with Similar Compounds

Thiophene- and Triazole-Containing Derivatives

- N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020): These compounds share a thiophen-2-ylmethyl group attached to a triazole ring and a thioacetamide linkage. Unlike the target compound, they lack the pyridine-oxadiazole system but exhibit antimicrobial activity, suggesting that the thiophene moiety enhances bioactivity .

- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019): These feature pyrazole and triazole rings instead of oxadiazole.

Pyridine- and Thiadiazole-Based Compounds

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (): This compound replaces the pyridine-oxadiazole core with a thiadiazole ring. The thiadiazole group may confer different solubility properties compared to the oxadiazole in the target compound .

- 763124-79-4/N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (): This analog shares the pyridinylthioacetamide backbone but substitutes the cyclohexyl group with a nitro- and methoxy-substituted aryl group. The nitro group could enhance electrophilicity, influencing reactivity .

Physicochemical Properties

- Solubility : The pyridine-oxadiazole system may reduce aqueous solubility relative to triazole-containing derivatives (), necessitating formulation adjustments .

Key Research Findings and Gaps

- Strengths : The target compound’s hybrid structure combines features (oxadiazole, thiophene, pyridine) associated with diverse bioactivities, including antimicrobial and kinase inhibition .

- Limitations: No direct data on its synthesis, yield, or biological activity are available in the provided evidence. Comparative studies with analogs suggest the need for empirical validation.

- Opportunities : Structural tuning (e.g., substituting the cyclohexyl group with polar moieties) could optimize solubility and activity .

Q & A

Basic Questions

Q. What are the common synthetic strategies for preparing N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, Safonov (2020) outlines a method where thiophene-containing triazole intermediates are coupled with chloroacetamide derivatives under reflux with triethylamine to form thioacetamide linkages . Another approach uses potassium carbonate in acetone to mediate nucleophilic substitution between pyridinyl-thiols and activated acetamide precursors, as demonstrated in analogous oxadiazole-thioacetamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the connectivity of the thiophene-oxadiazole-pyridine core and cyclohexyl-acetamide substituents. For example, Hotsulia & Fedotov (2019) used NMR to resolve tautomeric equilibria in triazole-thioacetamide analogs .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting trace impurities from incomplete ring closure (e.g., oxadiazole vs. triazole byproducts) .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation during synthesis?

- Methodological Answer : The oxadiazole ring is prone to side reactions (e.g., isomerization or incomplete cyclization). Safonov (2020) recommends using anhydrous conditions and catalytic acetic acid to stabilize the intermediate hydroxylamine during cyclization . Additionally, Karpenko et al. (2018) demonstrated that microwave-assisted synthesis reduces reaction time and improves regioselectivity for oxadiazole derivatives .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactivity) may arise from variations in assay conditions. For instance, Hotsulia & Fedotov (2019) highlighted the importance of standardizing solvent systems (DMSO concentration ≤1%) to avoid false negatives in bacterial inhibition assays . Parallel molecular docking studies can also reconcile experimental results by identifying off-target interactions .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

- Methodological Answer :

- Thiophene substitution : Replacing the thiophene-2-yl group with bulkier heterocycles (e.g., benzothiophene) may improve binding to hydrophobic enzyme pockets, as shown in SAR studies of related oxadiazole-acetamide hybrids .

- Cyclohexyl group tuning : Introducing polar substituents (e.g., hydroxyl or amine groups) on the cyclohexyl ring could enhance solubility and reduce non-specific binding, as observed in analogs with modified N-alkyl chains .

Q. What computational methods validate the tautomeric stability of the oxadiazole-thioacetamide core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the energy difference between thione-thiol tautomers. Karpenko et al. (2018) combined DFT with experimental IR spectroscopy to confirm the dominance of the thione form in oxadiazole derivatives, which impacts reactivity and crystallinity .

Data Contradiction Analysis

Q. Why do XRD and NMR data sometimes conflict in confirming the solid-state structure?

- Methodological Answer : XRD captures the crystalline lattice arrangement, while NMR reflects solution-phase dynamics. For example, Hotsulia & Fedotov (2019) observed that hydrogen bonding in the solid state (via XRD) stabilizes conformations that differ from solution-phase NMR data due to solvent interactions . Researchers should compare both techniques and perform variable-temperature NMR to assess conformational flexibility.

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Safonov (2020) used this approach to identify acid-labile bonds in thioacetamide derivatives .

- Light/oxidation sensitivity : Conduct accelerated stability testing under UV light and with reactive oxygen species (e.g., H₂O₂) to identify protective excipients for formulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.